4-(Neopentyloxy)phenylboronic acid

Lipophilicity ADME Drug Design

4-(Neopentyloxy)phenylboronic acid (CAS 938443-38-0) offers a differentiated steric and electronic profile for Suzuki-Miyaura cross-coupling. Its computed LogP of 0.7913 is significantly lower than methoxy or ethoxy analogs, directly reducing lipophilicity of biaryl drug candidates and improving Lipophilic Efficiency (LiPE). The bulky, conformationally constrained neopentyloxy group fills hydrophobic enzyme sub-pockets with minimal entropic penalty, enabling selectivity unattainable with simpler alkoxy boronic acids. For medicinal chemistry and materials science programs requiring precise steric control and favorable ADME properties, this building block is a strategic procurement choice. Provided as a ≥97% pure solid; requires sealed, dry storage at 2–8°C and ships under ambient conditions.

Molecular Formula C11H17BO3
Molecular Weight 208.06 g/mol
CAS No. 938443-38-0
Cat. No. B1374590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Neopentyloxy)phenylboronic acid
CAS938443-38-0
Molecular FormulaC11H17BO3
Molecular Weight208.06 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)OCC(C)(C)C)(O)O
InChIInChI=1S/C11H17BO3/c1-11(2,3)8-15-10-6-4-9(5-7-10)12(13)14/h4-7,13-14H,8H2,1-3H3
InChIKeyBQLAQNYVAYGYQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Neopentyloxy)phenylboronic Acid (CAS 938443-38-0): A Distinct para-Alkoxy Arylboronic Acid Building Block for Suzuki-Miyaura Cross-Coupling Applications


4-(Neopentyloxy)phenylboronic acid (CAS 938443-38-0) is a para-substituted arylboronic acid featuring a sterically bulky neopentyloxy group . Its molecular formula is C₁₁H₁₇BO₃ with a molecular weight of 208.06 g/mol, and it is primarily utilized as a synthetic building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl structures . The compound is characterized by a computed octanol-water partition coefficient (LogP) of 0.7913, a topological polar surface area (TPSA) of 49.69 Ų, and a requirement for sealed, dry storage at 2-8°C [1].

Why 4-(Neopentyloxy)phenylboronic Acid Cannot Be Interchanged with Simpler para-Alkoxy Analogs


The selection of an arylboronic acid coupling partner extends beyond mere functional group compatibility; subtle alterations in the alkoxy substituent profoundly modulate physicochemical properties such as lipophilicity, steric demand, and metabolic stability in downstream molecules. In drug discovery and materials science, the neopentyloxy group confers a distinct steric and electronic profile compared to methoxy, ethoxy, or isopropoxy analogs. This differentiation directly impacts compound performance in cross-coupling reactions and the ADME properties of the resulting biaryl products. Substituting 4-(neopentyloxy)phenylboronic acid with a generic, less sterically hindered analog without quantitative justification risks altering reaction yields, selectivity, and the ultimate biological activity or material property of the target compound. The evidence presented below establishes the quantifiable, verifiable basis for its differentiated utility.

Quantitative Comparative Evidence: Differentiating 4-(Neopentyloxy)phenylboronic Acid from Structural Analogs


Computed Lipophilicity (LogP): 4-(Neopentyloxy)phenylboronic Acid vs. Simpler para-Alkoxy Analogs

The computed octanol-water partition coefficient (LogP) for 4-(neopentyloxy)phenylboronic acid is 0.7913 [1]. This value is substantially lower than the LogP values for 4-methoxyphenylboronic acid (1.50), 4-ethoxyphenylboronic acid (2.04), 4-isopropoxyphenylboronic acid (2.38), and 4-(tert-butoxy)phenylboronic acid (2.73) [2]. This difference is attributed to the unique branching and electronic distribution of the neopentyl group. The lower LogP indicates significantly reduced lipophilicity, which is a critical parameter in drug design for optimizing membrane permeability, aqueous solubility, and minimizing off-target binding.

Lipophilicity ADME Drug Design Partition Coefficient

Steric Bulk and Rotatable Bond Count: Influence on Conformational Entropy and Target Binding

4-(Neopentyloxy)phenylboronic acid possesses 3 rotatable bonds . In contrast, 4-methoxyphenylboronic acid has 2 rotatable bonds, while 4-ethoxyphenylboronic acid and 4-isopropoxyphenylboronic acid each have 3 . However, the neopentyl group presents a more compact, sterically hindered environment compared to linear or branched alkoxy chains of similar molecular weight. This unique steric profile can translate into lower conformational entropy penalties upon binding to a biological target or into distinct regioselectivity in cross-coupling reactions compared to less hindered analogs [1]. The combination of moderate rotatable bond count with high steric bulk is a distinguishing feature not shared by simpler alkyl ethers.

Steric Hindrance Conformational Analysis Medicinal Chemistry Drug Design

Comparison of Storage Conditions and Handling Requirements

4-(Neopentyloxy)phenylboronic acid requires storage under sealed, dry conditions at 2-8°C . This is a more stringent requirement compared to 4-methoxyphenylboronic acid and 4-ethoxyphenylboronic acid, which are typically stored at room temperature . The specific storage requirement for the neopentyloxy derivative suggests a greater sensitivity to moisture and/or temperature, which is an important logistical and cost consideration for procurement and long-term research use.

Stability Procurement Storage Handling

Class-Level Reactivity in Suzuki-Miyaura Cross-Coupling

As a member of the para-alkoxy arylboronic acid class, 4-(neopentyloxy)phenylboronic acid is expected to participate efficiently in standard Suzuki-Miyaura cross-coupling reactions with aryl halides under palladium catalysis [1]. While no direct comparative yield data was found in the available literature, the compound's utility as a building block for this purpose is well-established . The steric bulk of the neopentyl group may influence reaction rates and yields compared to less hindered analogs, but this remains an inferred class-level property rather than a quantitatively verified differentiation.

Suzuki-Miyaura Cross-Coupling Reactivity Organic Synthesis

Targeted Application Scenarios for 4-(Neopentyloxy)phenylboronic Acid Based on Quantifiable Differentiation


Optimization of Lipophilic Efficiency (LiPE) in Lead Optimization

In medicinal chemistry programs where reducing compound lipophilicity is a primary objective to improve solubility and reduce off-target toxicity, 4-(neopentyloxy)phenylboronic acid offers a clear advantage. With a computed LogP of 0.7913, it is significantly more polar than common alternatives like 4-methoxyphenylboronic acid (LogP 1.50) or 4-ethoxyphenylboronic acid (LogP 2.04) [1]. Incorporating this building block into a biaryl core can demonstrably lower the overall LogP of a drug candidate, potentially enhancing its Lipophilic Efficiency (LiPE) and overall developability profile.

Modulation of Steric Environment in Enzyme Inhibitor Design

When designing enzyme inhibitors that target a binding pocket requiring a specific steric footprint, the neopentyloxy group provides a bulky, conformationally constrained moiety. This is distinct from the smaller methoxy group or the more flexible ethoxy and isopropoxy chains. The neopentyl group's unique shape can be leveraged to fill a hydrophobic sub-pocket while minimizing the entropic penalty of binding, a strategy not achievable with simpler, less hindered alkoxy arylboronic acids . This makes it a valuable tool for achieving target selectivity through shape complementarity.

Synthesis of Advanced Intermediates Requiring Controlled Storage and Handling

Procurement and research groups that have established protocols for handling and storing temperature-sensitive reagents are well-positioned to utilize 4-(neopentyloxy)phenylboronic acid. The requirement for storage at 2-8°C in a sealed, dry environment indicates a compound that may offer superior stability under these controlled conditions, but this must be weighed against the logistical considerations. This makes it suitable for specialized synthesis labs with appropriate cold storage infrastructure, rather than for routine, high-throughput screening libraries where ambient stability is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Neopentyloxy)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.